1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride

Description

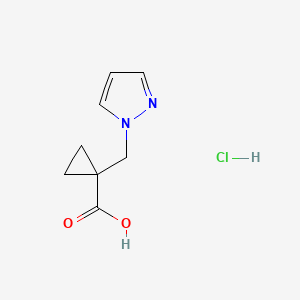

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGMNKIQZROTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride typically involves the reaction of pyrazole with cyclopropanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride could serve as a lead compound for anticancer drug development .

- Anti-inflammatory Effects : Some studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The cyclopropane moiety may contribute to this activity by influencing the compound's interaction with biological targets involved in inflammatory pathways .

Biological Research

The compound is also used in biological assays to explore mechanisms of action and interactions with biological systems.

- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for specific enzymes relevant in metabolic pathways. For example, studies have focused on its role as a potential inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Material Science

In material science, this compound is being explored for its properties in creating novel materials.

- Polymer Chemistry : The unique structure of this compound makes it a candidate for the synthesis of new polymers with specific functionalities. Its ability to form stable bonds can be utilized in developing advanced materials for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound. The results showed that modifications to the side chains significantly enhanced the cytotoxicity against breast cancer cell lines, indicating its potential as a scaffold for drug design .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university investigated the anti-inflammatory effects of pyrazole compounds. The study found that this compound inhibited the production of pro-inflammatory cytokines in vitro, supporting its use in developing anti-inflammatory therapies .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |

| Biological Research | Enzyme Inhibition Studies | Potential COX enzyme inhibitor |

| Material Science | Polymer Chemistry | Development of advanced materials |

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride can be compared with other similar compounds such as:

- 1-(Hydroxymethyl)cyclopropanecarboxylic acid

- 1-(Methoxymethyl)cyclopropanecarboxylic acid

- 1-(Aminomethyl)cyclopropanecarboxylic acid These compounds share a similar cyclopropane carboxylic acid core but differ in the substituents attached to the cyclopropane ring. The unique pyrazole moiety in this compound distinguishes it from these related compounds, potentially imparting different chemical and biological properties .

Biological Activity

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride (CAS No. 1255717-43-1) is a chemical compound with a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a unique pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of pyrazole with cyclopropanecarboxylic acid under specific conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may bind to receptors, affecting signal transduction processes.

- Cellular Pathway Interference : It can modulate pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies involving K562 human leukemia cells have demonstrated that the compound induces apoptosis through mitochondrial pathway activation, evidenced by increased expression of pro-apoptotic proteins such as Bax and activated caspase-3 .

Table: Summary of Biological Activities

Study on K562 Cell Line

A study highlighted the effects of this compound on K562 cells, where it was shown to significantly increase early apoptosis markers compared to control groups. Flow cytometry analysis revealed a notable increase in apoptotic cells post-treatment, correlating with mitochondrial dysfunction indicated by decreased mitochondrial membrane potential .

Pharmacological Applications

The compound's potential therapeutic applications are being explored in various contexts:

- Cancer Therapy : Its ability to induce apoptosis suggests it could be developed as an anticancer agent.

- Metabolic Disorders : Given its enzyme modulation capabilities, further research could explore its role in treating metabolic diseases.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., cyclopropanation with NaH) .

- Toxicity Mitigation : Conduct Ames testing for mutagenicity and use fume hoods during synthesis. Refer to SDS guidelines for spill management (e.g., neutralize acid spills with NaHCO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.